molecular formula C15H11FO5 B6408763 4-(3-Fluoro-5-methoxycarbonylphenyl)-2-hydroxybenzoic acid, 95% CAS No. 1261970-99-3

4-(3-Fluoro-5-methoxycarbonylphenyl)-2-hydroxybenzoic acid, 95%

Cat. No. B6408763
CAS RN: 1261970-99-3
M. Wt: 290.24 g/mol
InChI Key: GYHZCGHBPBJOPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Fluoro-5-methoxycarbonylphenyl)-2-hydroxybenzoic acid, also known as FMCHB, is a synthetic organic compound that has been widely studied for its potential applications. FMCHB is a derivative of benzoic acid, a widely used organic compound, and has a variety of interesting properties that make it a promising research tool.

Mechanism of Action

The mechanism of action of 4-(3-Fluoro-5-methoxycarbonylphenyl)-2-hydroxybenzoic acid, 95% is not fully understood, but it is thought to involve the formation of a complex between the 4-(3-Fluoro-5-methoxycarbonylphenyl)-2-hydroxybenzoic acid, 95% molecule and the target molecule. This complex then undergoes a variety of reactions, depending on the target molecule, that can result in the formation of new products.
Biochemical and Physiological Effects
4-(3-Fluoro-5-methoxycarbonylphenyl)-2-hydroxybenzoic acid, 95% has been studied for its potential effects on biological systems. It has been shown to have an inhibitory effect on the activity of certain enzymes, such as acetylcholinesterase, and has also been found to have anti-inflammatory and anti-oxidative properties. Additionally, 4-(3-Fluoro-5-methoxycarbonylphenyl)-2-hydroxybenzoic acid, 95% has been reported to have cytotoxic effects on certain cancer cell lines.

Advantages and Limitations for Lab Experiments

4-(3-Fluoro-5-methoxycarbonylphenyl)-2-hydroxybenzoic acid, 95% has several advantages as a research tool. It is relatively inexpensive and easy to synthesize, and has a wide range of potential applications. However, 4-(3-Fluoro-5-methoxycarbonylphenyl)-2-hydroxybenzoic acid, 95% is also relatively unstable and can degrade over time, making it difficult to store and use in experiments. Additionally, its effects on biological systems are not yet well understood, so further research is needed to better understand its potential applications.

Future Directions

The potential applications of 4-(3-Fluoro-5-methoxycarbonylphenyl)-2-hydroxybenzoic acid, 95% are still being explored, and there are several possible future directions for research. These include further studies of its effects on biological systems, such as its potential as an anti-cancer agent, as well as studies of its use as a reagent in organic synthesis and as a catalyst in polymerization reactions. Additionally, further studies of its structure and reactivity could lead to the development of new and improved synthetic methods.

Synthesis Methods

4-(3-Fluoro-5-methoxycarbonylphenyl)-2-hydroxybenzoic acid, 95% can be synthesized from the reaction of 3-fluoro-5-methoxybenzoic acid with 2-hydroxybenzoic acid in the presence of a base such as sodium hydroxide. The reaction is typically conducted in an aqueous solution at a temperature of around 80°C. After the reaction is complete, the product is then isolated and purified using column chromatography.

Scientific Research Applications

4-(3-Fluoro-5-methoxycarbonylphenyl)-2-hydroxybenzoic acid, 95% has been studied as a tool for research in a variety of fields. It has been used as a reagent in organic synthesis, as a catalyst in the polymerization of styrene, and as a model compound for studying the effects of fluoroalkyl groups on the reactivity of organic compounds. It has also been used in the study of the structure and function of proteins and enzymes, as well as in the development of new pharmaceuticals.

properties

IUPAC Name

4-(3-fluoro-5-methoxycarbonylphenyl)-2-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FO5/c1-21-15(20)10-4-9(5-11(16)6-10)8-2-3-12(14(18)19)13(17)7-8/h2-7,17H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYHZCGHBPBJOPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C2=CC(=C(C=C2)C(=O)O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90691522
Record name 3'-Fluoro-3-hydroxy-5'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90691522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Fluoro-5-methoxycarbonylphenyl)-2-hydroxybenzoic acid

CAS RN

1261970-99-3
Record name 3'-Fluoro-3-hydroxy-5'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90691522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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